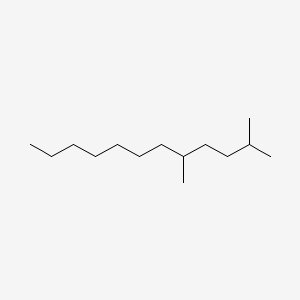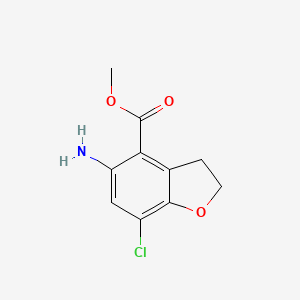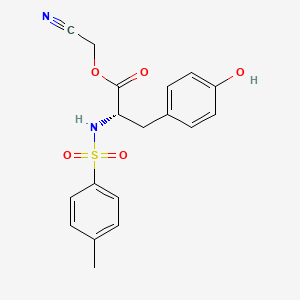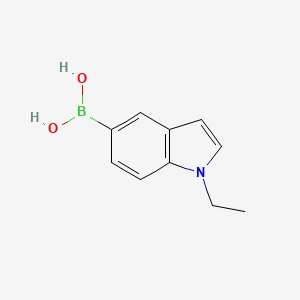
1-ethyl-1H-indol-5-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-indol-5-ylboronic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound has the molecular formula C10H12BNO2 and a molecular weight of 189.02 g/mol .
Preparation Methods
The synthesis of 1-ethyl-1H-indol-5-ylboronic acid can be achieved through several methods. One common approach involves the borylation of indole derivatives. This can be done using transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction, where an indole derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst . Another method involves the direct borylation of indoles using boron reagents under specific conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
Chemical Reactions Analysis
1-Ethyl-1H-indol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-1H-indol-5-ylboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-ethyl-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
1-Ethyl-1H-indol-5-ylboronic acid can be compared with other indole derivatives, such as:
1H-Indol-5-ylboronic acid: Similar in structure but lacks the ethyl group, which may affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
5-Fluoro-1H-indole-2-carboxylic acid: Contains a fluorine atom and a carboxylic acid group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H12BNO2 |
|---|---|
Molecular Weight |
189.02 g/mol |
IUPAC Name |
(1-ethylindol-5-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7,13-14H,2H2,1H3 |
InChI Key |
HWOYREMZHFBZKQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)


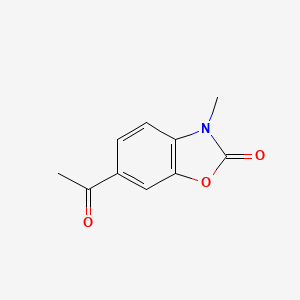
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)
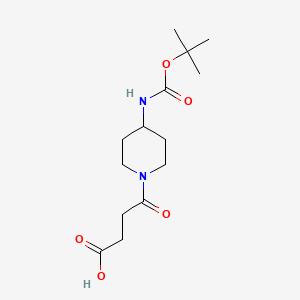
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)
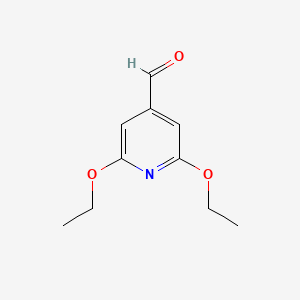


![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)
